molecular formula C16H25N3O2 B5596282 3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride

3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride

Cat. No.: B5596282
M. Wt: 291.39 g/mol
InChI Key: UXRXEWLKQLTLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride, commonly known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

JNJ-7925476 acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. By blocking the nociceptin/orphanin FQ receptor, JNJ-7925476 can modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain perception, and the modulation of mood and behavior. It has also been shown to have potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-7925476 is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more precise modulation of neurotransmitter release and pain perception. However, one of the limitations of JNJ-7925476 is its relatively low potency, which may require higher doses for effective modulation of neurotransmitter release and pain perception.

Future Directions

There are several potential future directions for the study of JNJ-7925476, including further exploration of its potential applications in the treatment of anxiety and depression, as well as its potential use as a tool for studying the nociceptin/orphanin FQ receptor and its role in various physiological and pathological processes. Additionally, further research is needed to optimize the synthesis method of JNJ-7925476 and to develop more potent and selective antagonists of the nociceptin/orphanin FQ receptor.

Synthesis Methods

The synthesis method of JNJ-7925476 involves a multi-step process that includes the reaction of 3-pyrrolidinol with 4-(3-pyridinylmethoxy)-1-piperidine in the presence of a catalyst, followed by purification and reaction with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

JNJ-7925476 has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain perception, mood regulation, and drug addiction. JNJ-7925476 has also been studied for its potential use in the treatment of anxiety and depression.

Properties

IUPAC Name

3-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c20-16(5-7-18-12-16)13-19-8-3-15(4-9-19)21-11-14-2-1-6-17-10-14/h1-2,6,10,15,18,20H,3-5,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRXEWLKQLTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)CC3(CCNC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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